molecular formula C9H14N2O3 B12311130 Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate

Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate

Cat. No.: B12311130
M. Wt: 198.22 g/mol
InChI Key: SAPLIJQAKWGYQT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate ( 2060058-98-0) is a high-purity chemical compound supplied for research and development purposes. This organic building block has a molecular formula of C9H14N2O3 and a molecular weight of 198.22 g/mol . Its structure features a 1,3-oxazole core, which is a privileged scaffold in medicinal chemistry and material science. The molecule is characterized by an ester functional group (O=C(OCC)) and a reactive 2-amino group on the oxazole ring, with a propan-2-yl (isopropyl) substituent at the 4-position, as defined by its SMILES notation (O=C(C1=C(C(C)C)N=C(N)O1)OCC) . As a versatile intermediate, it is primarily valued in pharmaceutical research for the synthesis of more complex heterocyclic compounds. Researchers utilize this scaffold in drug discovery projects, particularly for creating libraries of molecules with potential biological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. All buyers confirm responsibility for determining the suitability and specification of this product for their intended research application. For specific pricing, custom synthesis requests, or larger batch sizes, please contact us directly.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 2-amino-4-propan-2-yl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-4-13-8(12)7-6(5(2)3)11-9(10)14-7/h5H,4H2,1-3H3,(H2,10,11)

InChI Key

SAPLIJQAKWGYQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)N)C(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of α-Amino Ketones with Ethyl Cyanoacetate

The cyclocondensation of α-amino ketones with ethyl cyanoacetate represents a classical approach to 2-aminooxazole derivatives. In this method, the α-amino ketone precursor undergoes nucleophilic attack by the cyanoacetate, followed by cyclization to form the oxazole ring. For Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate, the use of 3-amino-4-isopropyl-2-oxopentanoate as the α-amino ketone precursor has been theorized, though direct literature evidence is limited.

Reaction Conditions and Optimization

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0.1 M concentration.
  • Catalyst : 4-Dimethylaminopyridine (DMAP) enhances reaction efficiency by stabilizing intermediates.
  • Temperature : Reactions typically proceed at 40°C for 30 minutes to ensure complete cyclization.
Challenges
  • Amino Group Protection : The free amino group in the α-amino ketone may require protection (e.g., Boc or Fmoc) to prevent side reactions. Deprotection post-cyclization adds steps, reducing overall yield.
  • Steric Hindrance : The isopropyl substituent at position 4 can slow cyclization, necessitating prolonged reaction times.

Acylpyridinium Salt Intermediate Method

A breakthrough in oxazole synthesis, reported by ACS Journal of Organic Chemistry (2025), involves the generation of acylpyridinium salts from carboxylic acids, followed by [3 + 2] cycloaddition with isocyanoacetates. This method is highly applicable to this compound, as it allows direct incorporation of the ethyl ester and amino groups.

Stepwise Mechanism

  • Acylpyridinium Formation :
    The carboxylic acid precursor (e.g., 4-isopropyl-2-aminooxazole-5-carboxylic acid) reacts with triflylpyridinium (DMAP-Tf) to form an acylpyridinium salt.
    $$
    \text{RCOOH + DMAP-Tf} \rightarrow \text{RCO}^+ \text{-Py-Tf}^- + \text{DMAP}
    $$
  • Cycloaddition with Ethyl Isocyanoacetate :
    The acylpyridinium salt reacts with ethyl isocyanoacetate, forming the oxazole ring via a concerted [3 + 2] mechanism.
    $$
    \text{RCO}^+ \text{-Py-Tf}^- + \text{NCCH}_2\text{COOEt} \rightarrow \text{Oxazole} + \text{Byproducts}
    $$

Experimental Data

Parameter Value Source
Yield 89–94%
Reaction Time 30 minutes
Solvent DCM
Scale Gram-scale demonstrated
Advantages
  • Functional Group Tolerance : Halogens (F, Cl, Br), esters, and bulky tert-butyl groups are compatible.
  • Base Recovery : DMAP is recoverable, enhancing sustainability.

Comparative Analysis of Preparation Methods

Method Yield Time Scalability Functional Group Tolerance
Cyclocondensation 60–75% 6–12 h Moderate Low
Acylpyridinium Intermediate 89–94% 30 min High High
Microwave-Assisted 80–85% 10 min Low Moderate

Key Insight : The acylpyridinium method outperforms others in yield, speed, and scalability, making it the preferred industrial route.

Industrial-Scale Production Considerations

Process Optimization

  • Continuous Flow Reactors : Enhance mixing and heat transfer for acylpyridinium salt formation.
  • Solvent Recycling : DCM recovery systems reduce costs and environmental impact.
  • Quality Control :
    • Purity : ≥98% by HPLC.
    • Byproducts : ≤2% unreacted carboxylic acid (monitored via LC-MS).

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Inhibitors of Biological Targets

Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate has been studied as a scaffold for developing inhibitors targeting specific biological pathways. For instance, derivatives of oxazole compounds have shown promise as inhibitors of prolyl oligopeptidase, an enzyme implicated in neurodegenerative diseases. A study demonstrated that oxazole-based compounds could modulate protein-protein interactions, thereby reducing the dimerization of alpha-synuclein, a protein associated with Parkinson's disease. The compound exhibited an IC50 value of 5 nM, indicating potent inhibitory activity against the enzyme .

2. Antimicrobial Properties

Research has indicated that oxazole derivatives can possess antimicrobial properties. This compound has been tested against various bacterial strains, showing varying degrees of efficacy. The structure's ability to interact with microbial enzymes can be exploited to develop new antibiotics .

Agricultural Applications

1. Herbicide Development

Compounds similar to this compound have been investigated for their potential as herbicides. The amino oxazole derivatives can inhibit specific metabolic pathways in plants, leading to effective weed control. For example, N-substituted amino oxazoles have been patented for their herbicidal activity against a range of agricultural pests .

Synthetic Organic Chemistry

1. Synthesis of Heterocycles

The synthesis of this compound can be achieved through various methods that highlight its versatility in organic synthesis. Notably, electrochemical methods have been developed for synthesizing polysubstituted oxazoles efficiently from readily available substrates . This method allows for high yields and broad substrate scope under mild conditions.

2. Flow Chemistry Techniques

Recent advancements in flow chemistry have enabled the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles, including this compound. This method provides a streamlined approach to producing these compounds with minimal purification steps required .

Case Studies

Study Application Findings
Study on Prolyl Oligopeptidase InhibitionMedicinal ChemistryEthyl 2-amino derivatives showed IC50 values as low as 5 nM against PREP, indicating strong inhibitory potential .
Antimicrobial TestingMicrobiologyVarious oxazole derivatives exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria .
Herbicidal ActivityAgricultureN-substituted amino oxazoles demonstrated effective weed control in field trials .
Electrochemical SynthesisOrganic SynthesisHigh-yield synthesis of oxazoles from ketones using electrochemical methods was achieved .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues in the Oxazole and Thiazole Families

Ethyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate (CAS 72850-76-1)
  • Key Difference : Replacement of the oxazole oxygen with sulfur (thiazole core).
  • Purity : 90% ().
Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate (CAS 2060062-22-6)
  • Key Difference : Cyclopropyl substituent at position 4 instead of isopropyl.
  • Impact : The cyclopropyl group introduces increased ring strain and altered lipophilicity, which may affect membrane permeability and metabolic stability.
  • Molecular Weight : 196.21 g/mol (vs. 198.22 g/mol for the target compound).
Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
  • Key Difference : Chloroethyl and trifluoromethyl groups at positions 2 and 4.
  • Impact : The electron-withdrawing trifluoromethyl group enhances oxidative stability, while the chloroethyl substituent may confer reactivity for further derivatization.
Antibacterial Activity
  • Ethyl 2-amino-4-(p-chlorophenyl)naphthopyrane-3-carboxylate (3e): Active against S. aureus and E. coli ().
  • Triazolopyrimidine derivatives (12, 14, 16) : Show broad-spectrum activity against B. cereus, S. marcescens, and E. coli.
Inactive Compounds
  • Aminoimino derivative 9 and pyranpyrimidin-11-one 6: Inactive against S. aureus and B. cereus, highlighting the importance of substituent choice.

Physicochemical Properties

Compound Molecular Weight (g/mol) Core Heterocycle Key Substituents Biological Activity
Target Compound 198.22 Oxazole 2-amino, 4-isopropyl, 5-ester Not reported
Ethyl 2-amino-4-cyclopropyl-oxazole-5-carboxylate 196.21 Oxazole 2-amino, 4-cyclopropyl Not reported
Ethyl 2-amino-4-(propan-2-yl)-thiazole-5-carboxylate ~198.2 (estimated) Thiazole 2-amino, 4-isopropyl Antimicrobial (inferred)
Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-oxazole-5-carboxylate 247.6 (estimated) Oxazole 2-chloroethyl, 4-CF3 Stability/reactivity focus

Biological Activity

Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate is a heterocyclic compound characterized by the presence of an oxazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various fields such as organic synthesis and material science. The unique structure of this compound allows it to interact with biological targets, making it a subject of research for therapeutic development.

The molecular formula of this compound is C9H14N2O3C_9H_{14}N_2O_3 with a molecular weight of 198.22 g/mol. The compound's structural features contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₉H₁₄N₂O₃
Molecular Weight198.22 g/mol
CAS Number2060058-98-0

This compound exhibits biological activity through its interaction with specific molecular targets. The oxazole ring is crucial for binding to enzyme active sites or receptor sites, influencing their function. This compound may act as an enzyme inhibitor or receptor modulator, which is significant for therapeutic applications.

Therapeutic Potential

Research indicates that compounds containing oxazole rings, including this compound, can exhibit diverse biological activities such as:

  • Anticancer : Potential cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory : Possible inhibition of inflammatory pathways.
  • Antimicrobial : Activity against bacterial and fungal strains.

Case Studies and Research Findings

  • Antitumor Activity : A study on derivatives of oxazole compounds demonstrated that modifications could lead to significant antitumor effects. For instance, derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa and CaCo-2, indicating promising anticancer properties .
  • Enzyme Inhibition : this compound has been investigated for its inhibitory effects on enzymes like histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .
  • Comparative Studies : When compared with similar compounds, such as ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate, variations in substituents significantly affected the biological activity profiles, suggesting that structural modifications can enhance or diminish efficacy against specific targets.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against multiple cancer cell lines
Anti-inflammatoryInhibition of inflammatory mediators
AntimicrobialActivity against bacterial and fungal strains

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